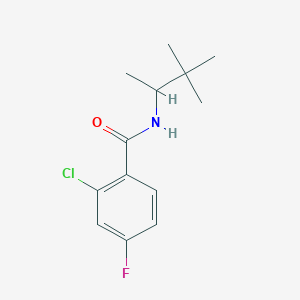
2-chloro-N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a fluorine atom, and a dimethylbutyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Amidation: The acid chloride is then reacted with 3,3-dimethyl-2-butylamine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products
Substitution: Products depend on the nucleophile used; for example, methoxy or tert-butoxy derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Scientific Research Applications
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and selectivity, while the dimethylbutyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-methylbenzamide: Similar structure but with a methyl group instead of fluorine.
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-nitrobenzamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
2-Chloro-N-(3,3-dimethyl-2-butanyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets.
Properties
Molecular Formula |
C13H17ClFNO |
|---|---|
Molecular Weight |
257.73 g/mol |
IUPAC Name |
2-chloro-N-(3,3-dimethylbutan-2-yl)-4-fluorobenzamide |
InChI |
InChI=1S/C13H17ClFNO/c1-8(13(2,3)4)16-12(17)10-6-5-9(15)7-11(10)14/h5-8H,1-4H3,(H,16,17) |
InChI Key |
ZXAFCSMULBGESD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NC(=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[3-(4-bromo-1H-pyrazol-1-yl)propanoyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10968110.png)
![2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)acetamide](/img/structure/B10968117.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-methylfuran-3-carboxamide](/img/structure/B10968122.png)
![2,6-Dimethyl-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}morpholine](/img/structure/B10968130.png)
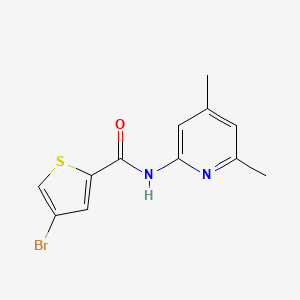
![N-cyclohexyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10968138.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[3-(dimethylamino)propyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10968149.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10968152.png)
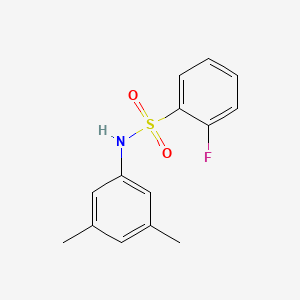
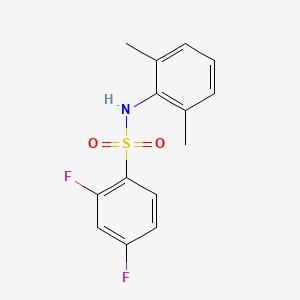
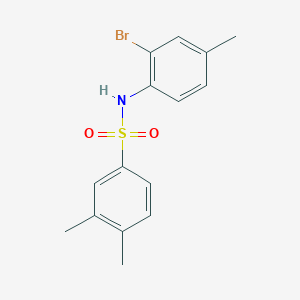
![1-Cyclohexyl-3-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B10968187.png)
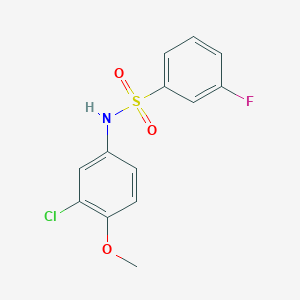
![1-{5-[(2,3-Dichlorophenyl)amino]-1,2,4-thiadiazol-3-yl}-3,3-dimethylbutan-2-one](/img/structure/B10968197.png)
